molecular formula C10H15N3O4S B13075985 N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide

Katalognummer: B13075985
Molekulargewicht: 273.31 g/mol
InChI-Schlüssel: CEMVDYXHKVBNKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C10H15N3O4S. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by the presence of a methylamino group, a nitro group, and a sulfonamide group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(methylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent recovery and waste management.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methylamino group can be oxidized to form corresponding imines or oximes.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

    Reduction: 2-Aminobenzene-1-sulfonamide derivatives.

    Substitution: Various substituted benzene sulfonamides.

    Oxidation: Imines or oximes of the original compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Bis[3-(methylamino)propyl]methylamine
  • N-(3-Dimethylaminopropyl)methacrylamide
  • N-(2-Dimethylaminoethyl)-2-nitrobenzenesulfonamide

Uniqueness

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C10H15N3O4S

Molekulargewicht

273.31 g/mol

IUPAC-Name

N-[2-(methylamino)propyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-8(11-2)7-12-18(16,17)10-6-4-3-5-9(10)13(14)15/h3-6,8,11-12H,7H2,1-2H3

InChI-Schlüssel

CEMVDYXHKVBNKR-UHFFFAOYSA-N

Kanonische SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.